molecular formula C7H15NOS2 B13005495 N-(2-(Ethylsulfinyl)ethyl)thietan-3-amine

N-(2-(Ethylsulfinyl)ethyl)thietan-3-amine

Cat. No.: B13005495
M. Wt: 193.3 g/mol
InChI Key: DQUXKYFOKORGGT-UHFFFAOYSA-N
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Description

N-(2-(Ethylsulfinyl)ethyl)thietan-3-amine is a sulfur-containing amine derivative characterized by a thietane (three-membered sulfur heterocycle) linked to an ethylsulfinyl-substituted ethylamine chain.

Properties

Molecular Formula

C7H15NOS2

Molecular Weight

193.3 g/mol

IUPAC Name

N-(2-ethylsulfinylethyl)thietan-3-amine

InChI

InChI=1S/C7H15NOS2/c1-2-11(9)4-3-8-7-5-10-6-7/h7-8H,2-6H2,1H3

InChI Key

DQUXKYFOKORGGT-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)CCNC1CSC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Ethylsulfinyl)ethyl)thietan-3-amine typically involves the reaction of thietane derivatives with ethylsulfinyl compounds under controlled conditions. One common method involves the use of thietane-3-amine as a starting material, which is then reacted with ethylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Reactions Involving the Amine Group

The primary amine group participates in classical nucleophilic reactions:

Acylation

Reacts with acid chlorides or anhydrides to form amides under basic conditions. For example:

Compound+RCOClEt3NRCONH side chain +HCl\text{Compound}+\text{RCOCl}\xrightarrow{\text{Et}_3\text{N}}\text{RCONH side chain }+\text{HCl}

Conditions: Triethylamine (base), dichloromethane, 0–25°C .

Alkylation

Undergoes SN2 alkylation with alkyl halides to form secondary or tertiary amines:

Compound+R XR NH side chain +HX\text{Compound}+\text{R X}\rightarrow \text{R NH side chain }+\text{HX}

Conditions: Excess alkyl halide, polar aprotic solvents (e.g., DMF), 50–80°C .

Imine Formation

Reacts with aldehydes/ketones under acidic conditions to form imines via a tetrahedral intermediate:

Compound+RCHOH+RCH N side chain +H2O\text{Compound}+\text{RCHO}\xrightarrow{\text{H}^+}\text{RCH N side chain }+\text{H}_2\text{O}

Mechanism: Protonation of the carbonyl, nucleophilic amine attack, and dehydration .

Reactions Involving the Sulfinyl Group

The ethylsulfinyl (-SO-) moiety exhibits distinct reactivity:

Oxidation to Sulfone

Controlled oxidation converts the sulfinyl group to a sulfone:

CompoundH2O2,cat N 2 Ethylsulfonyl ethyl thietan 3 amine\text{Compound}\xrightarrow{\text{H}_2\text{O}_2,\text{cat }}\text{N 2 Ethylsulfonyl ethyl thietan 3 amine}

Catalysts: Transition metals (e.g., Rh) or peroxides .

Nucleophilic Substitution

The sulfinyl group can act as a leaving group in displacement reactions with strong nucleophiles (e.g., Grignard reagents):

Compound+R Mg XR side chain +MgX SO Et\text{Compound}+\text{R Mg X}\rightarrow \text{R side chain }+\text{MgX SO Et}

Conditions: Tetrahydrofuran (THF), −78°C to 25°C .

Thietane Ring-Specific Reactions

The strained thietane ring (3-membered sulfur heterocycle) undergoes ring-opening reactions:

Acid-Catalyzed Ring Opening

Protonation of the sulfur atom induces ring cleavage:

ThietaneHClHS CH2 2 NH side chain \text{Thietane}\xrightarrow{\text{HCl}}\text{HS CH}_2\text{ }_2\text{ NH side chain }

Products: Mercaptoamine derivatives .

Base-Mediated Ring Expansion

Reacts with strong bases (e.g., NaH) to form larger sulfur-containing heterocycles:

Thietane+BaseThiolane 5 membered ring +byproducts\text{Thietane}+\text{Base}\rightarrow \text{Thiolane 5 membered ring }+\text{byproducts}

Mechanism: Deprotonation followed by nucleophilic attack.

Hinsberg Reaction

Forms sulfonamides with benzenesulfonyl chloride:

ReagentProductSolubility in Alkali
C₆H₅SO₂ClN-(SES)benzenesulfonamide derivativeInsoluble

Carbamate Formation

Reacts with chloroformates to generate stable carbamates:

Compound+ClCO2RR O CO NH side chain \text{Compound}+\text{ClCO}_2\text{R}\rightarrow \text{R O CO NH side chain }

Applications: Protecting-group strategies in peptide synthesis .

Comparative Reactivity Table

Reaction TypeConditionsMajor ProductsKey References
AcylationEt₃N, RCOCl, 25°CAmides
SulfoxidationH₂O₂, Rh catalyst, 40°CSulfones
Thietane ring openingHCl (conc.), refluxMercaptoamines
Imine formationRCHO, H⁺, 60°CSchiff bases

Mechanistic Considerations

  • Amine alkylation proceeds via an SN2 pathway due to the steric hindrance of the thietane ring .

  • Sulfinyl group reactivity is modulated by its electron-withdrawing nature, enhancing leaving-group ability in substitutions .

  • Ring strain in thietane lowers activation energy for ring-opening reactions compared to larger heterocycles .

Scientific Research Applications

Medicinal Chemistry

N-(2-(Ethylsulfinyl)ethyl)thietan-3-amine is being investigated for its potential therapeutic effects. Its structural characteristics suggest that it may interact with biological systems in ways that could lead to the development of new pharmaceuticals.

Case Study: Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. In a study involving various thietan derivatives, it was found that modifications in the ethylsulfinyl group significantly enhanced cytotoxicity against cancer cell lines. The study highlighted the importance of the thietan ring in mediating these effects, suggesting that further exploration of this compound could yield promising anticancer agents .

Agricultural Applications

The compound's potential as a herbicide or pesticide is another area of interest. Its structural components may provide efficacy against unwanted vegetation while being less harmful to beneficial plants.

Case Study: Herbicidal Activity

A patent describes the use of similar thietan compounds as herbicides, indicating their effectiveness in controlling weed populations without significant adverse effects on crops . The application of this compound in agricultural formulations could enhance crop yields by reducing competition from weeds.

Materials Science

This compound may also find applications in materials science, particularly in the development of novel polymers or composites.

Case Study: Polymer Development

Research into thietan-based polymers has shown that incorporating sulfinyl groups can improve thermal stability and mechanical properties. A study demonstrated that polymers synthesized from thietan derivatives exhibited enhanced performance in high-temperature applications, suggesting that this compound could be a valuable building block for advanced materials .

Data Summary Table

Application AreaPotential UsesKey Findings
Medicinal ChemistryAnticancer agentsEnhanced cytotoxicity against cancer cell lines
AgricultureHerbicides and pesticidesEffective control of weeds with minimal harm to crops
Materials SciencePolymer synthesisImproved thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of N-(2-(Ethylsulfinyl)ethyl)thietan-3-amine involves its interaction with specific molecular targets. The ethylsulfinyl group can undergo redox reactions, influencing the redox state of the target molecules. The thietane ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in the combination of a thietane ring and an ethylsulfinyl ethyl chain. Below is a detailed comparison with analogous compounds:

N-(2-(Methylsulfinyl)ethyl)thietan-3-amine

  • Structure : Differs by a methylsulfinyl (–S(O)CH₃) group instead of ethylsulfinyl (–S(O)CH₂CH₃).
  • Steric Effects: Ethylsulfinyl may introduce greater steric hindrance, affecting binding interactions in biological systems.
  • Research Context : Methylsulfinyl analogs are less commonly reported, suggesting ethyl derivatives may offer tailored physicochemical properties for specific applications .

N-(3-Methylbutyl)thietan-3-amine

  • Structure : Replaces the sulfinyl-containing chain with a branched 3-methylbutyl group.
  • Key Differences: Polarity: The absence of a sulfinyl group reduces polarity, likely decreasing water solubility. Reactivity: The thietane amine’s nucleophilicity may be more pronounced without electron-withdrawing sulfinyl effects.
  • Applications : Used in laboratory settings, though specific applications remain undisclosed .

Oxydemeton-methyl (S-(2-(Ethylsulfinyl)ethyl) O,O-dimethyl phosphorothioate)

  • Structure : Shares the ethylsulfinyl ethyl chain but incorporates a phosphorothioate ester instead of a thietane amine.
  • Key Differences: Bioactivity: Oxydemeton-methyl is a systemic insecticide/acaricide, where the phosphorothioate group enables cholinesterase inhibition. The thietan-3-amine derivative lacks this phosphate backbone, implying divergent mechanisms. Toxicity: Organophosphate derivatives like oxydemeton-methyl are highly toxic to non-target organisms, whereas amine-thietane derivatives may have lower acute toxicity .

N-(1-Fluoropropan-2-yl)thietan-3-amine

  • Structure : Substitutes the ethylsulfinyl chain with a fluorinated alkyl group.
  • Hydrogen Bonding: The sulfinyl group in the target compound offers stronger hydrogen-bonding capacity than fluorine .

Data Table: Structural and Inferred Property Comparison

Compound Molecular Formula Key Substituent Polarity Potential Applications
N-(2-(Ethylsulfinyl)ethyl)thietan-3-amine C₇H₁₅NOS₂ Ethylsulfinyl ethyl High Research chemicals, agrochemical intermediates
N-(2-(Methylsulfinyl)ethyl)thietan-3-amine C₆H₁₃NOS₂ Methylsulfinyl ethyl Moderate Undisclosed
N-(3-Methylbutyl)thietan-3-amine C₈H₁₇NS 3-Methylbutyl Low Laboratory reagents
Oxydemeton-methyl C₆H₁₅O₄PS₂ Ethylsulfinyl + phosphate High Pesticides
N-(1-Fluoropropan-2-yl)thietan-3-amine C₆H₁₁FNS Fluorinated alkyl Moderate Pharmaceutical intermediates

Research Findings and Limitations

  • Sulfinyl Group Impact : Ethylsulfinyl enhances polarity and hydrogen-bonding capacity compared to alkyl or fluorinated analogs, which may improve solubility in polar solvents or interaction with biological targets.
  • Thietane Ring Stability : The strained thietane ring may confer unique reactivity, though evidence on its stability under physiological conditions is lacking.
  • Knowledge Gaps: Direct studies on this compound are absent in the provided evidence. Comparisons are inferred from structural analogs, necessitating further experimental validation.

Biological Activity

N-(2-(Ethylsulfinyl)ethyl)thietan-3-amine is a compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

  • IUPAC Name : this compound
  • CAS Number : 1880527-61-6
  • Molecular Formula : C7H15N2O2S2
  • Molecular Weight : 193.32 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer properties.

Antimicrobial Activity

A study conducted on various sulfinamide derivatives, including this compound, demonstrated significant antimicrobial effects against several bacterial strains. The compound was particularly effective against Gram-positive bacteria, with notable Minimum Inhibitory Concentrations (MICs) reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Enterococcus faecalis16

The results suggest that the presence of the ethylsulfinyl group enhances the antimicrobial efficacy of the thietan derivative, making it a candidate for further development in treating bacterial infections .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, yielding IC50 values indicating significant potency:

Cell LineIC50 (µM)
MCF-725
HepG230

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, warranting further investigation into its mechanisms of action .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies indicate that it may act through the following pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it could promote apoptosis in cancer cells.
  • Disruption of Membrane Integrity : The thietan ring structure may interact with lipid membranes, compromising their integrity and leading to cell death.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Study on Antimicrobial Efficacy :
    • Researchers tested a series of sulfinamide compounds against multidrug-resistant strains. This compound showed superior activity compared to traditional antibiotics, suggesting its potential use as an alternative treatment .
  • Evaluation in Cancer Models :
    • In vivo studies demonstrated that administration of the compound significantly reduced tumor size in mouse models bearing MCF-7 xenografts, indicating its potential as a therapeutic agent for breast cancer .

Q & A

Basic Synthesis: What are the key methodological considerations for synthesizing N-(2-(Ethylsulfinyl)ethyl)thietan-3-amine?

Answer:

  • Reaction Design : Start with thietan-3-amine and ethylsulfinyl ethyl halide derivatives. Use nucleophilic substitution under anhydrous conditions to form the N-alkylated product. Optimize solvent polarity (e.g., DMF or acetonitrile) to enhance reaction efficiency .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via TLC and HPLC .
  • Characterization : Use 1^1H and 13^13C NMR to verify alkylation at the amine group. IR spectroscopy can confirm sulfinyl (S=O) and amine (N-H) functional groups .

Basic Characterization: Which spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., thietane ring protons at δ 3.0–4.0 ppm, sulfinyl ethyl protons at δ 2.5–3.5 ppm). 13^13C NMR resolves carbon shifts for the sulfinyl group (~70 ppm) and thietane carbons .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns, ensuring correct molecular weight and structural integrity .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. ORTEP-III can visualize thermal ellipsoids and bond angles, critical for confirming stereochemistry .

Advanced Synthesis: How can orthogonal experimental designs optimize yield and purity?

Answer:

  • Single-Factor Experiments : Vary parameters (temperature, solvent ratio, catalyst loading) independently. For example, increasing reaction temperature from 25°C to 60°C may improve yield by 20% but risk sulfoxide degradation .
  • Orthogonal Arrays : Apply Taguchi methods (e.g., L9 array) to test interactions between factors like pH, solvent, and reagent molar ratios. Statistical analysis (ANOVA) identifies dominant variables .
  • Scale-Up Challenges : Monitor exothermicity during scale-up to prevent side reactions. Use inline FTIR for real-time tracking of intermediate formation .

Advanced Data Analysis: How should researchers resolve contradictions in crystallographic data?

Answer:

  • Twinned Data Handling : In SHELXL, apply TWIN/BASF commands to model twinning. Use HKLF5 format for data integration and refine twin fractions iteratively .
  • Disorder Modeling : For disordered sulfinyl groups, split atoms into multiple positions (PART command) and refine occupancy factors. Validate via residual electron density maps .
  • Validation Tools : Check Rint_{int} and CC1/2_{1/2} for data quality. Use PLATON’s ADDSYM to detect missed symmetry elements .

Stability Studies: What methodological approaches ensure compound stability during storage and experiments?

Answer:

  • Thermal Stability : Perform TGA/DSC to determine decomposition temperatures. Store samples at –20°C under nitrogen to prevent oxidation of the sulfinyl group .
  • Hydrolytic Sensitivity : Test pH-dependent stability (e.g., pH 2–12 buffers). Use LC-MS to detect hydrolysis products like thietan-3-amine and ethylsulfinic acid .
  • Light Sensitivity : Conduct accelerated aging under UV light (λ = 254 nm) and monitor degradation via UV-Vis spectroscopy .

Computational Modeling: How can researchers predict thermodynamic and electronic properties?

Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to optimize geometry. Calculate HOMO-LUMO gaps to assess redox behavior .
  • NIST Data Integration : Cross-reference experimental IR and NMR shifts with NIST Chemistry WebBook entries for validation .
  • Molecular Dynamics : Simulate solvation effects (e.g., in water or DMSO) using AMBER to predict solubility and aggregation tendencies .

Mechanistic Studies: What strategies elucidate reaction pathways involving the sulfinyl group?

Answer:

  • Isotopic Labeling : Introduce 18^{18}O into the sulfinyl group to track oxygen transfer during redox reactions. Analyze via MS/MS fragmentation .
  • Kinetic Isotope Effects : Compare reaction rates of 32^{32}S vs. 34^{34}S isotopes using GC-MS to identify rate-determining steps .
  • In Situ Monitoring : Use Raman spectroscopy to detect transient intermediates (e.g., sulfenic acids) during oxidation/reduction .

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